molecular formula C16H15BrN2O2 B12264106 4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine

4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No.: B12264106
M. Wt: 347.21 g/mol
InChI Key: RNWFJVSWTMJQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is a complex organic compound that features a unique combination of azetidine, bromobenzoyl, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(4-Bromobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

(4-bromophenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C16H15BrN2O2/c1-11-8-14(6-7-18-11)21-15-9-19(10-15)16(20)12-2-4-13(17)5-3-12/h2-8,15H,9-10H2,1H3

InChI Key

RNWFJVSWTMJQLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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